molecular formula C14H20N2O B10977105 N-cyclooctylpyridine-4-carboxamide

N-cyclooctylpyridine-4-carboxamide

Cat. No.: B10977105
M. Wt: 232.32 g/mol
InChI Key: PJXXQAULJDUGLG-UHFFFAOYSA-N
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Description

N-Cyclooctylpyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by a cyclooctyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-cyclooctylpyridine-4-carboxamide

InChI

InChI=1S/C14H20N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H,16,17)

InChI Key

PJXXQAULJDUGLG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylpyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxylic acid with cyclooctylamine. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . The reaction proceeds with moderate to excellent yields and high purity. The general reaction scheme is as follows:

    Activation of Carboxylic Acid: Pyridine-4-carboxylic acid is activated using TiCl4.

    Condensation Reaction: The activated carboxylic acid reacts with cyclooctylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysis, such as boronic acids and esters, can also be employed to enhance the efficiency of the amidation process .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclooctylpyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-cyclooctylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . The compound binds to the active site of the enzyme, inhibiting its activity and disrupting cellular respiration. Additionally, it may induce autophagy in certain cell types, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-cyclooctylpyridine-4-carboxamide with three structurally related pyridine carboxamides from the evidence:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features
This compound (Target) Pyridine-4-carboxamide Cyclooctyl group on carboxamide N Not specified Bulky cyclooctyl group enhances lipophilicity; potential for hydrophobic interactions
MSC-5350 () Pyridine-2-carboxamide 5-Chloro, methoxyquinolinyl sulfonamide C₂₇H₂₃ClN₄O₅S Complex substituents with sulfonamide; likely high molecular weight and polarity
2-[(Cycloprop...pyridine-4-carboxamide () Pyridine-4-carboxamide Cyclopropylcarbonyl, 4-methoxypyridin-3-yl C₁₆H₁₆N₄O₃ Rigid cyclopropane group; methoxy-pyridine enhances π-π stacking
4-(4-Aminophenoxy)-N-Methylpyridine-2-carboxamide () Pyridine-2-carboxamide 4-Aminophenoxy, methyl group on carboxamide C₁₃H₁₃N₃O₂ (CAS: 284462-37-9) Positional isomer (2-carboxamide); polar aminophenoxy group improves solubility

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding : All compounds retain the carboxamide group, enabling hydrogen bonding with biological targets. MSC-5350 () adds a sulfonamide, enhancing polar interactions but possibly limiting blood-brain barrier penetration.
  • Bioactivity : ’s compound, with a methoxypyridine moiety, may exhibit stronger binding to aromatic residues in enzymes compared to the cyclooctyl group’s steric bulk .

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